Cas no 859853-30-8 (BMS-690514)

BMS-690514 structure
BMS-690514 structure
Nome del prodotto:BMS-690514
Numero CAS:859853-30-8
MF:C19H24N6O2
MW:368.432863235474
MDL:MFCD18633295
CID:822641
PubChem ID:11349170

BMS-690514 Proprietà chimiche e fisiche

Nomi e identificatori

    • (3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol
    • BMS 690514
    • BMS-690514
    • (3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperid...
    • (3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo-[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol
    • (3R, 4R)-4-Amino-1-[4-(3-methoxy-phenylamino)-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl]-piperidin-3-ol
    • (3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]-3-piperidinol (ACI)
    • BMS 6690514
    • (3R,4R)-4-amino-1-[[4-(3-methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol
    • GTPL7879
    • J-501257
    • NSC799363
    • CS-0244
    • CHEMBL3545396
    • MS-25905
    • BCP9000434
    • NSC-760765
    • BCPP000325
    • BMS690514
    • BRD-K76239644-001-02-6
    • SCHEMBL1219326
    • NSC-799363
    • BMS 690514 [WHO-DD]
    • UNII-VKU5X213Q7
    • NCGC00378630-01
    • 3-Piperidinol, 4-amino-1-((4-((3-methoxyphenyl)amino)pyrrolo(2,1-f)(1,2,4)triazin-5-yl)methyl)-, (3R,4R)-
    • 859853-30-8
    • BDBM185148
    • DB11665
    • AKOS015949393
    • DTXSID3042689
    • NS00072512
    • Q27075363
    • VKU5X213Q7
    • AKOS005266712
    • (3R,4R)-4-amino-1-((4-((3-methoxyphenyl)amino)pyrrolo(2,1-f)(1,2,4)triazin-5-yl)methyl)-3-piperidinol
    • EVRI
    • BRD-K76239644-001-01-8
    • NSC760765
    • HY-10333
    • P12423
    • MFCD18633295
    • (3R,4R)-4-amino-1-({4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)piperidin-3-ol
    • MDL: MFCD18633295
    • Inchi: 1S/C19H24N6O2/c1-27-15-4-2-3-14(9-15)23-19-18-13(5-8-25(18)22-12-21-19)10-24-7-6-16(20)17(26)11-24/h2-5,8-9,12,16-17,26H,6-7,10-11,20H2,1H3,(H,21,22,23)/t16-,17-/m1/s1
    • Chiave InChI: CSGQVNMSRKWUSH-IAGOWNOFSA-N
    • Sorrisi: C(N1CC[C@@H](N)[C@H](O)C1)C1C=CN2C=1C(=NC=N2)NC1C=CC=C(OC)C=1

Proprietà calcolate

  • Massa esatta: 368.19607403g/mol
  • Massa monoisotopica: 368.19607403g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 4
  • Complessità: 483
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.7
  • Superficie polare topologica: 101Ų

Proprietà sperimentali

  • Densità: 1.41
  • PSA: 100.94000
  • LogP: 2.08660

BMS-690514 Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302-H315-H319-H335
  • Dichiarazione di avvertimento: P261-P305+P351+P338
  • Condizioni di conservazione:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

BMS-690514 Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T14677-25 mg
BMS-690514
859853-30-8
25mg
¥5794.00 2022-02-28
eNovation Chemicals LLC
Y1122550-500mg
(3R, 4R)-4-Amino-1-[4-(3-methoxy-phenylamino)-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl]-piperidin-3-ol
859853-30-8 95%
500mg
$7040 2024-07-28
eNovation Chemicals LLC
D395253-50mg
(3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol
859853-30-8 99%
50mg
$950 2024-05-24
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B876968-5mg
BMS-690514
859853-30-8 ≥99%
5mg
¥2,462.40 2022-09-02
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031654-50mg
BMS-690514,99%
859853-30-8 99%
50mg
¥16085 2024-05-21
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T14677-1 mL * 10 mM (in DMSO)
BMS-690514
859853-30-8
1 mL * 10 mM (in DMSO)
¥2257.00 2022-02-28
eNovation Chemicals LLC
Y1122550-1g
(3R, 4R)-4-Amino-1-[4-(3-methoxy-phenylamino)-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl]-piperidin-3-ol
859853-30-8 95%
1g
$12725 2024-07-28
TRC
R059920-2.5mg
(3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo-[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol
859853-30-8
2.5mg
$ 205.00 2022-06-03
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031654-10mg
BMS-690514,99%
859853-30-8 99%
10mg
¥7219 2024-05-21
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T14677-50 mg
BMS-690514
859853-30-8
50mg
¥8283.00 2022-02-28

BMS-690514 Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Methanesulfonic acid Solvents: Acetonitrile ,  Water ;  20 - 25 °C; 20 - 60 °C; 3 - 4 h, 50 - 60 °C; 25 - 60 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, pH 5.4
2.1 Reagents: Sodium carbonate ,  Hydrogen Catalysts: Palladium dihydroxide Solvents: Isobutanol ,  Toluene ,  Water ;  30 psi, 45 °C
Riferimento
Evolution of the Process for the Preparation of a Selective ErbB VEGF Receptor Inhibitor
Mudryk, Boguslaw; et al, Synlett, 2013, 24(3), 305-312

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Trifluoroacetic anhydride ,  Diisopropylethylamine ;  95 - 105 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol
1.3 Reagents: Hydrochloric acid
2.1 -
2.2 Reagents: Hydrogen Catalysts: Palladium dihydroxide ;  2 psi
3.1 Reagents: Triethylamine Solvents: N-Methyl-2-pyrrolidone ;  rt → -20 °C
3.2 Reagents: Methanesulfonyl chloride ;  1.5 h, -16 - -12 °C; 1 h, -12 °C → 0 °C
3.3 Solvents: Acetonitrile ;  -5 - 0 °C; 10 h, 55 °C
4.1 Reagents: Methanesulfonic acid Solvents: Acetonitrile ,  Water ;  20 - 25 °C; 20 - 60 °C; 3 - 4 h, 50 - 60 °C; 25 - 60 °C
4.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, pH 5.4
5.1 Reagents: Sodium carbonate ,  Hydrogen Catalysts: Palladium dihydroxide Solvents: Isobutanol ,  Toluene ,  Water ;  30 psi, 45 °C
Riferimento
Evolution of the Process for the Preparation of a Selective ErbB VEGF Receptor Inhibitor
Mudryk, Boguslaw; et al, Synlett, 2013, 24(3), 305-312

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: N-Methyl-2-pyrrolidone ;  rt → -20 °C
1.2 Reagents: Methanesulfonyl chloride ;  1.5 h, -16 - -12 °C; 1 h, -12 °C → 0 °C
1.3 Solvents: Acetonitrile ;  -5 - 0 °C; 10 h, 55 °C
2.1 Reagents: Methanesulfonic acid Solvents: Acetonitrile ,  Water ;  20 - 25 °C; 20 - 60 °C; 3 - 4 h, 50 - 60 °C; 25 - 60 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, pH 5.4
3.1 Reagents: Sodium carbonate ,  Hydrogen Catalysts: Palladium dihydroxide Solvents: Isobutanol ,  Toluene ,  Water ;  30 psi, 45 °C
Riferimento
Evolution of the Process for the Preparation of a Selective ErbB VEGF Receptor Inhibitor
Mudryk, Boguslaw; et al, Synlett, 2013, 24(3), 305-312

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Isobutanol ,  Toluene ,  Water ;  rt
Riferimento
Evolution of the Process for the Preparation of a Selective ErbB VEGF Receptor Inhibitor
Mudryk, Boguslaw; et al, Synlett, 2013, 24(3), 305-312

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Sodium carbonate ,  Hydrogen Catalysts: Palladium dihydroxide Solvents: Isobutanol ,  Toluene ,  Water ;  30 psi, 45 °C
Riferimento
Evolution of the Process for the Preparation of a Selective ErbB VEGF Receptor Inhibitor
Mudryk, Boguslaw; et al, Synlett, 2013, 24(3), 305-312

Synthetic Routes 6

Condizioni di reazione
1.1 Solvents: Isopropanol ,  Water
2.1 Reagents: Potassium hydroxide Solvents: Isobutanol ,  Toluene ,  Water ;  rt
Riferimento
Evolution of the Process for the Preparation of a Selective ErbB VEGF Receptor Inhibitor
Mudryk, Boguslaw; et al, Synlett, 2013, 24(3), 305-312

Synthetic Routes 7

Condizioni di reazione
1.1 -
1.2 Reagents: Hydrogen Catalysts: Palladium dihydroxide ;  2 psi
2.1 Reagents: Triethylamine Solvents: N-Methyl-2-pyrrolidone ;  rt → -20 °C
2.2 Reagents: Methanesulfonyl chloride ;  1.5 h, -16 - -12 °C; 1 h, -12 °C → 0 °C
2.3 Solvents: Acetonitrile ;  -5 - 0 °C; 10 h, 55 °C
3.1 Reagents: Methanesulfonic acid Solvents: Acetonitrile ,  Water ;  20 - 25 °C; 20 - 60 °C; 3 - 4 h, 50 - 60 °C; 25 - 60 °C
3.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, pH 5.4
4.1 Reagents: Sodium carbonate ,  Hydrogen Catalysts: Palladium dihydroxide Solvents: Isobutanol ,  Toluene ,  Water ;  30 psi, 45 °C
Riferimento
Evolution of the Process for the Preparation of a Selective ErbB VEGF Receptor Inhibitor
Mudryk, Boguslaw; et al, Synlett, 2013, 24(3), 305-312

Synthetic Routes 8

Condizioni di reazione
1.1 Catalysts: Palladium dihydroxide Solvents: Ethanol ,  Methanol ,  Toluene ,  Water ;  1 h, 35 psi, 30 °C
2.1 Solvents: Ethanol ,  Toluene ;  rt → 65 °C
3.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: N-Methyl-2-pyrrolidone ;  rt → -15 °C; 2 h, -15 - -10 °C; 1 h, -10 °C → 0 °C
3.2 Reagents: Triethylamine ;  4 h, 60 °C
4.1 Solvents: Isopropanol ,  Water
5.1 Reagents: Potassium hydroxide Solvents: Isobutanol ,  Toluene ,  Water ;  rt
Riferimento
Evolution of the Process for the Preparation of a Selective ErbB VEGF Receptor Inhibitor
Mudryk, Boguslaw; et al, Synlett, 2013, 24(3), 305-312

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: N-Methyl-2-pyrrolidone ;  rt → -15 °C; 2 h, -15 - -10 °C; 1 h, -10 °C → 0 °C
1.2 Reagents: Triethylamine ;  4 h, 60 °C
2.1 Solvents: Isopropanol ,  Water
3.1 Reagents: Potassium hydroxide Solvents: Isobutanol ,  Toluene ,  Water ;  rt
Riferimento
Evolution of the Process for the Preparation of a Selective ErbB VEGF Receptor Inhibitor
Mudryk, Boguslaw; et al, Synlett, 2013, 24(3), 305-312

Synthetic Routes 10

Condizioni di reazione
1.1 Solvents: Ethanol ,  Toluene ;  rt → 65 °C
2.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: N-Methyl-2-pyrrolidone ;  rt → -15 °C; 2 h, -15 - -10 °C; 1 h, -10 °C → 0 °C
2.2 Reagents: Triethylamine ;  4 h, 60 °C
3.1 Solvents: Isopropanol ,  Water
4.1 Reagents: Potassium hydroxide Solvents: Isobutanol ,  Toluene ,  Water ;  rt
Riferimento
Evolution of the Process for the Preparation of a Selective ErbB VEGF Receptor Inhibitor
Mudryk, Boguslaw; et al, Synlett, 2013, 24(3), 305-312

BMS-690514 Raw materials

BMS-690514 Preparation Products

BMS-690514 Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:859853-30-8)BMS-690514
A25026
Purezza:99%
Quantità:50mg
Prezzo ($):1097.0